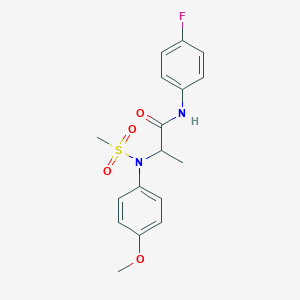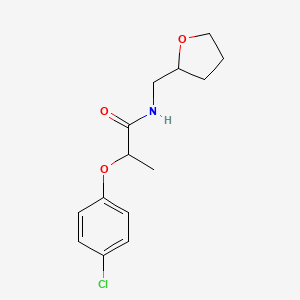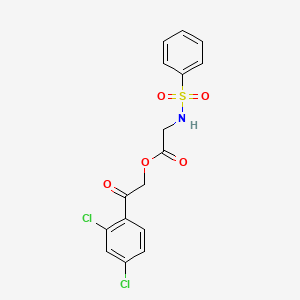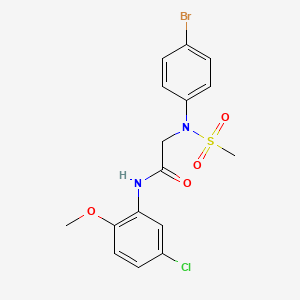![molecular formula C21H23ClN4O4S B3938235 N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3938235.png)
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide
Vue d'ensemble
Description
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide, commonly known as NPC-15437, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPC-15437 is a member of the piperazine family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of NPC-15437 is not fully understood. However, several studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and xanthine oxidase. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
NPC-15437 has been shown to exhibit a wide range of biochemical and physiological effects. Some of the key effects include:
1. Anti-inflammatory: NPC-15437 has been shown to exhibit anti-inflammatory effects in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are key mediators of inflammation.
2. Antioxidant: NPC-15437 has been shown to exhibit antioxidant effects in several studies. It has been shown to scavenge free radicals and protect cells against oxidative stress.
3. Anti-apoptotic: NPC-15437 has been shown to exhibit anti-apoptotic effects in several studies. It has been shown to inhibit cell death in various cell types, including neurons and cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
NPC-15437 has several advantages for use in lab experiments. It is a highly potent compound that exhibits a wide range of biochemical and physiological effects. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also some limitations to its use. It has been shown to exhibit some toxicity in certain cell types, and its exact mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on NPC-15437. Some of the key areas of research include:
1. Development of Anti-Cancer Drugs: NPC-15437 has been shown to exhibit anti-cancer properties in several studies. Future research could focus on developing NPC-15437-based drugs for the treatment of cancer.
2. Neuroprotection: NPC-15437 has been shown to exhibit neuroprotective effects in several studies. Future research could focus on developing NPC-15437-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Research: NPC-15437 has been shown to exhibit cardioprotective effects in several studies. Future research could focus on developing NPC-15437-based drugs for the treatment of cardiovascular disease.
In conclusion, NPC-15437 is a highly potent compound that exhibits a wide range of biochemical and physiological effects. It has been extensively studied for its potential applications in scientific research, including neuroprotection, cancer research, and cardiovascular research. While there are still some limitations to its use, NPC-15437 has the potential to be a valuable tool for researchers in various fields. Future research could focus on developing NPC-15437-based drugs for the treatment of various diseases.
Applications De Recherche Scientifique
NPC-15437 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key areas of research where NPC-15437 has been studied include:
1. Neuroprotection: NPC-15437 has been shown to exhibit neuroprotective effects in several studies. It has been shown to protect neurons against oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Cancer Research: NPC-15437 has been shown to exhibit anti-cancer properties in several studies. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anti-cancer drugs.
3. Cardiovascular Research: NPC-15437 has been shown to exhibit cardioprotective effects in several studies. It has been shown to protect the heart against ischemia-reperfusion injury, which is a common complication of cardiovascular disease.
Propriétés
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S/c1-2-12-30-17-5-3-4-15(13-17)20(27)23-21(31)25-10-8-24(9-11-25)19-7-6-16(26(28)29)14-18(19)22/h3-7,13-14H,2,8-12H2,1H3,(H,23,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCBJAHSJBJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938158.png)
![5-(2-furyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3938177.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-phenylazepane](/img/structure/B3938185.png)
![N-[2-methyl-4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3938190.png)

![11,11-dimethyl-8-(3-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938199.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3938207.png)

![2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)

![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3938252.png)
